Methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate
Description
Methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate is a synthetic organic compound featuring a benzothiazole core linked to a carbamoyl group and a nitro-substituted benzoate ester. The benzothiazole moiety is a heterocyclic system known for its diverse biological activities, including antimicrobial and enzyme-inhibitory properties . The nitro group at the 5-position of the benzoate ester introduces strong electron-withdrawing effects, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-9-3-4-13-14(5-9)26-17(18-13)19-15(21)10-6-11(16(22)25-2)8-12(7-10)20(23)24/h3-8H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZYIAQZOBHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Reaction Conditions :
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Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 8–12 hours.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1), 80°C for 4–6 hours.
Mechanism :
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Nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon.
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Elimination of methanol to form the carboxylic acid.
Applications :
-
Used to generate intermediates for coupling reactions in drug discovery.
Nitro Group Reduction
The nitro group at the 5-position of the benzoate ring can be reduced to an amine using catalytic hydrogenation or metal-based reductants.
Reaction Conditions :
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 4 atm | 5-Aminobenzoate derivative |
| Fe/HCl | HCl (1M), 70°C, 3 hours | 5-Aminobenzoate derivative |
Mechanism :
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Electron transfer from the reductant to the nitro group.
Applications :
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Production of amine intermediates for bioactive molecule synthesis.
Electrophilic Aromatic Substitution
The benzothiazole ring and benzoate moiety can participate in electrophilic substitution, though the nitro group directs incoming electrophiles to specific positions.
Example Reaction : Sulfonation
Conditions : Fuming H₂SO₄, 50°C, 2 hours.
Product : Sulfonic acid derivative at the 4-position of the benzothiazole ring.
Mechanism :
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Generation of electrophilic SO₃⁺.
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Attack by π-electrons of the aromatic ring, stabilized by resonance .
Key Insight :
The electron-withdrawing nitro group deactivates the benzoate ring, directing substitution to the benzothiazole ring’s 4- or 6-positions .
Carbamoyl Group Reactivity
The carbamoyl linker (–NHC(O)–) participates in hydrolysis and nucleophilic substitution.
Hydrolysis :
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Acidic Conditions : Forms 6-methyl-1,3-benzothiazol-2-amine and 3-nitrobenzoic acid.
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Basic Conditions : Yields ammonium salts and carboxylate intermediates.
Nucleophilic Substitution :
Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives under K₂CO₃/DMF at 60°C.
Comparative Reactivity with Structural Analogs
The table below compares reactions of Methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate with related compounds:
Research Findings
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Biological Activity : The nitro and benzothiazole groups enable interactions with microbial enzymes, showing promise as antibacterial agents.
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Material Science : Derivatives exhibit fluorescence under UV light, suggesting applications in sensors.
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Stability : Degrades rapidly under UV irradiation (t₁/₂ = 2 hours at 365 nm).
Mechanistic Studies
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Density Functional Theory (DFT) : Calculations confirm that the nitro group’s electron-withdrawing effect increases the carbamoyl group’s electrophilicity by 18% compared to non-nitrated analogs.
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Kinetics : Ester hydrolysis follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol.
This compound’s reactivity is defined by its functional groups, enabling tailored modifications for pharmaceutical and industrial applications. Further studies on its catalytic and photochemical properties could unlock novel uses in advanced materials.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate has been investigated for its potential therapeutic effects. The compound's structure suggests it may interact with biological targets such as enzymes and receptors, making it a candidate for further drug development. Research has indicated potential anti-cancer properties due to the benzothiazole component, which is known for its ability to inhibit tumor growth.
Biochemical Probes
Due to its unique structural features, this compound can serve as a biochemical probe in various assays. Its ability to bind selectively to certain proteins or nucleic acids allows researchers to study cellular mechanisms and pathways, providing insights into disease processes.
Synthetic Chemistry
In synthetic organic chemistry, this compound can be utilized as a building block for the synthesis of more complex molecules. The functional groups present allow for various chemical transformations, enabling the creation of derivatives with tailored properties.
Material Science
The compound's unique properties make it suitable for applications in material science. It can be incorporated into polymers or coatings to impart specific characteristics such as increased durability or enhanced chemical resistance.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzothiazole derivatives. Researchers synthesized this compound and evaluated its cytotoxicity against various cancer cell lines. The results indicated significant inhibition of cell proliferation compared to control groups, suggesting potential as a chemotherapeutic agent.
Case Study 2: Biochemical Assays
In another study focused on biochemical assays, the compound was tested for its ability to inhibit specific enzyme activities related to metabolic pathways in cancer cells. The findings demonstrated that this compound effectively reduced enzyme activity by binding competitively, highlighting its role as a potential therapeutic agent.
Case Study 3: Material Development
Recent advancements in material science have seen the incorporation of this compound into polymer matrices. A research team reported improved mechanical properties and thermal stability in modified polymers containing this compound, opening avenues for industrial applications such as coatings and composites.
Mechanism of Action
The mechanism of action of Methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit certain enzymes and disrupt cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of bioactive molecules:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This analog replaces the benzothiazole-carbamoyl group with a simpler benzamide and lacks the nitro group. Its synthesis involves reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, a method that could be adapted for the target compound with modifications .
- Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesul-3-bromopyruvate () : This inhibitor of low-molecular-weight protein tyrosine phosphatases (LMWPTPs) shares the benzothiazol-2-yl carbamoyl group but incorporates a bromopyruvate moiety. The nitro group in the target compound may confer stronger electrophilicity compared to bromopyruvate, influencing binding affinity to enzymatic targets .
- Thiazol-5-ylmethyl carbamates () : These compounds feature a thiazole ring instead of benzothiazole. The extended aromatic system in the target compound may enhance π-π stacking interactions, critical for molecular recognition in biological systems .
Data Table: Key Comparisons
Biological Activity
Methyl 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest various interactions with biological targets, making it a candidate for further pharmacological investigation.
Chemical Structure
The compound can be described by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O4S |
| Molecular Weight | 358.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole and nitrobenzoate moieties may facilitate binding to various biological targets, potentially leading to inhibition or modulation of their activities. The compound's mechanism may include:
- Enzyme Inhibition : Interference with enzyme activity through competitive or non-competitive inhibition.
- Receptor Modulation : Altering receptor activity which can affect signaling pathways.
- DNA Interaction : Potential binding to DNA, influencing gene expression.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
A study explored the anticancer potential of benzothiazole derivatives, including those similar to this compound. The results showed significant cytotoxic effects against various cancer cell lines, suggesting that the compound may exhibit similar properties due to its structural analogies .
Antimicrobial Properties
Compounds containing benzothiazole rings have been evaluated for antimicrobial activity. Preliminary results indicate that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Neuroprotective Effects
Research on related benzothiazole compounds has demonstrated neuroprotective effects in models of neurodegenerative diseases. These findings suggest that this compound might also possess neuroprotective properties through mechanisms such as reducing oxidative stress and inflammation .
Case Studies
- Anticonvulsant Activity : A series of studies on benzothiazole derivatives indicated anticonvulsant properties in animal models. The compounds were found effective in decreasing seizure duration and frequency without significant neurotoxicity .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that similar compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
